molecular formula C13H14N2O3S B572852 Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate CAS No. 1223748-47-7

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate

Cat. No. B572852
CAS RN: 1223748-47-7
M. Wt: 278.326
InChI Key: AJAFEUPCFVMWDG-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is a heterocyclic organic compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is C13H14N2O3S . Its molecular weight is 278.33 g/mol . The InChI Key, which is a unique identifier for chemical substances, is AJAFEUPCFVMWDG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate has a density of 1.345 . It should be stored at a temperature of 2-8°C . Its pKa, a measure of acid strength, is predicted to be 6.39±0.70 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on thiazole derivatives, such as the synthesis and crystal structure analysis of related compounds, provides insights into the potential applications of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" in developing new materials with specific properties. For instance, the study on the synthesis, crystal structure, and antitumor activity of thiazol-2-amine derivatives highlights the relevance of thiazole compounds in medicinal chemistry, particularly in cancer research (叶姣 et al., 2015).

Photophysical Properties and Applications

The control of excited-state intramolecular proton transfer (ESIPT) in thiazolo[5,4-d]thiazole systems, leading to applications in white organic light emitting diodes (WOLEDs), suggests potential photophysical applications of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" (Zhiyun Zhang et al., 2016). This research indicates the possibility of using thiazole derivatives in the development of advanced optical materials and devices.

Organic Synthesis and Chemical Transformations

Research on thiazole derivatives also explores their use in organic synthesis, such as the TiCl4-mediated preparation of thiophthalide derivatives, which showcases the versatility of thiazole compounds in facilitating complex chemical transformations (S. Ponra et al., 2016). This could suggest the utility of "Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate" in synthetic chemistry for the preparation of novel organic compounds.

Safety And Hazards

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent harm.

Future Directions

As Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate is used for experimental and research purposes , its future directions are likely to be determined by the results of these studies. It could potentially be used in the development of new pharmaceuticals or materials, but more research is needed to determine its potential applications.

properties

IUPAC Name

tert-butyl N-(4-formyl-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-7H,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAFEUPCFVMWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677793
Record name tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate

CAS RN

1223748-47-7
Record name 1,1-Dimethylethyl N-(4-formyl-2-benzothiazolyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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